2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Overview
Description
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of three methyl groups and an ethanol group attached to the benzothiazole ring, with an iodide ion as a counterion. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide can be achieved through several synthetic routes One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ringIndustrial production methods often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .
Chemical Reactions Analysis
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular and anti-inflammatory agent.
Industry: Utilized in the production of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. Specific molecular targets include dihydroorotase, DNA gyrase, and peptide deformylase. These interactions lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide can be compared with other benzothiazole derivatives, such as:
- 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
- 6-chlorobenzo[d]thiazole derivatives
- Imidazo[2,1-b][1,3]benzothiazole derivatives These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the ethanol group and the specific substitution pattern in this compound contributes to its unique properties and applications .
Properties
IUPAC Name |
2-(2,5,6-trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-8-6-11-12(7-9(8)2)15-10(3)13(11)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNXZGHWSJIPKV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=[N+]2CCO)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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